(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester
Overview
Description
(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester, also known as DMF, is a chemical compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 325.4 g/mol and a melting point of 130-133°C. DMF is a pyridine-based compound that has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Acetylcholinesterase (AChE) Inhibition:
Carbamates, including compounds like (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester, are recognized for their AChE inhibitory properties. AChE is an enzyme critical in nerve signal transmission, and its inhibition is a vital area of study for managing diseases like Alzheimer's and myasthenia gravis. Carbamates inhibit AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site. This inhibition is significant as the half-lives of carbamoylated AChEs range from minutes to more than 30 days, making carbamates effective AChE inhibitors for various therapeutic applications (Rosenberry & Cheung, 2019).
Chemical Variability and Complex Formation:
The structural variability and potential to form complexes with various elements make compounds like (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester interesting in the field of coordination chemistry. Studies have shown that the chemistry of compounds containing pyridine, benzimidazole, or benzthiazole units exhibits fascinating variability and properties. These compounds' ability to form different protonated or deprotonated forms and complex compounds with unique properties like magnetic, biological, or electrochemical activity is crucial in broadening the scope of their application in various scientific domains (Boča, Jameson, & Linert, 2011).
Potential in Organic Chemistry and Material Science:
Compounds with a structure similar to (2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester, particularly those involving pyridine, morpholine, and carbamate groups, have been noted for their potential in various applications spanning organic chemistry and material science. These include but are not limited to the development of novel central nervous system (CNS) acting drugs, synthesis of organic materials with potential optoelectronic applications, and the formation of complex compounds with varied pharmacological profiles (Saganuwan, 2017), (Asif & Imran, 2019), (Danao et al., 2021).
properties
IUPAC Name |
benzyl N-(2,4-dimethyl-6-morpholin-4-ylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-12-17(22-8-10-24-11-9-22)20-15(2)18(14)21-19(23)25-13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEMILXLUFFLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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